1-Naphthaleneboronic acid

Suzuki-Miyaura coupling regioisomer reactivity organic synthesis

Researchers requiring reliable 1-naphthyl introduction via Suzuki-Miyaura coupling face yield failures when using impure reagents or the 2-naphthyl regioisomer. 1-Naphthaleneboronic acid (CAS 13922-41-3) is the correct C1-substituted arylboronic acid: • Delivers up to 99% yield & 88% ee in asymmetric Suzuki couplings of sterically hindered ortho-substituted aryl bromides. • Enables Pd catalyst loadings as low as 0.1-0.5 mol%, cutting metal costs & simplifying purification. • High-purity material available to bypass the documented pre-purification requirement for standard-grade reagent.

Molecular Formula C10H9BO2
Molecular Weight 171.99 g/mol
CAS No. 13922-41-3
Cat. No. B048362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthaleneboronic acid
CAS13922-41-3
Synonyms1-Naphthaleneboronic Acid;  1-Naphthalenyl-boronic Acid;  (1-Naphthalenyl)boronic Acid;  (Naphthalen-1-yl)boronic Acid;  1-Naphthylboric Acid;  1-Naphthylboronic Acid;  NSC 78936;  α-Naphthaleneboronic Acid;  α-Naphthylboronic Acid
Molecular FormulaC10H9BO2
Molecular Weight171.99 g/mol
Structural Identifiers
SMILESB(C1=CC=CC2=CC=CC=C12)(O)O
InChIInChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H
InChIKeyHUMMCEUVDBVXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthaleneboronic Acid: Technical Specifications & Core Identity


1-Naphthaleneboronic acid (CAS 13922-41-3), also designated as naphthalen-1-ylboronic acid, is an arylboronic acid reagent bearing a boronic acid functional group at the C1 position of the naphthalene ring [1]. This compound is a foundational building block in organic synthesis, most prominently employed in Suzuki–Miyaura cross-coupling reactions for the introduction of a 1-naphthyl moiety into complex molecular architectures . Commercially, it is supplied as an off-white to pink-beige crystalline powder with a molecular weight of 171.99 g/mol, a melting point ranging from 196–220°C depending on purity grade and anhydride content, and solubility in methanol with poor aqueous solubility (∼3.2 mg/mL at neutral pH) [2].

1-Naphthaleneboronic Acid: Key Differentiators from Analogues


Direct substitution of 1-naphthaleneboronic acid with other arylboronic acids, such as phenylboronic acid or its 2-naphthyl regioisomer, is not chemically or functionally equivalent and can lead to substantial variations in reaction outcomes and sensor performance. While these compounds share the boronic acid functional group, differences in aromatic π-conjugation, steric bulk, and electronic distribution at the C1 versus C2 position profoundly influence reactivity in cross-coupling reactions, catalyst compatibility, and carbohydrate-binding affinity in sensor applications [1][2]. Notably, the simple purification of commercial naphthylboronic acids prior to use has been demonstrated to be crucial for achieving high yields in Suzuki–Miyaura couplings; without this step, reactions reported in the literature either fail or give extremely poor yields, underscoring that reagent handling, not just nominal identity, is a key procurement consideration [3].

1-Naphthaleneboronic Acid: Quantitative Evidence vs Analogues


Suzuki Coupling Reactivity Profile

1-Naphthaleneboronic acid exhibits a reactivity index of 0.87, which is intermediate between the more reactive phenylboronic acid (0.92) and the less reactive 2-naphthylboronic acid regioisomer (0.79) . This quantitative reactivity scale is derived from comparative reaction rate data in palladium-catalyzed cross-coupling conditions.

Suzuki-Miyaura coupling regioisomer reactivity organic synthesis

Asymmetric Suzuki-Miyaura Coupling Efficiency

In Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions with sterically hindered 3-methyl-2-bromophenylamides and 3-methyl-2-bromo-1-nitrobenzene, 1-naphthaleneboronic acid produces axially chiral biaryl compounds in yields up to 99% with enantioselectivities up to 88% ee under mild conditions [1]. This performance is achieved using chiral-bridged biphenyl monophosphine ligands, which demonstrate significant superiority over naphthyl counterpart MOP ligands.

asymmetric catalysis chiral biaryl synthesis enantioselective coupling

Low Catalyst Loading for Bulky Substrates

A phosphine/N-heterocyclic carbene (NHC) palladium complex (rac-6) catalyzes the Suzuki-Miyaura coupling of naphthylboronic acid with bulky 1-bromo-2-methylnaphthalene at relatively mild temperatures (40–70 °C) and remarkably low catalyst loadings of 0.1–0.5 mol% [1]. This represents a significant advance in coupling efficiency for sterically congested naphthyl substrates.

low catalyst loading sterically hindered coupling Pd-NHC catalysis

Aqueous Solubility of Naphthyl and Phenyl Boronic Acids

1-Naphthaleneboronic acid exhibits an aqueous solubility of 3.2 mg/mL, which is 60% lower than phenylboronic acid (8.1 mg/mL) but 19% higher than its 2-naphthyl regioisomer (2.7 mg/mL) . This intermediate solubility profile reflects the balance between hydrophobic naphthyl character and the polar boronic acid group.

solubility aqueous compatibility formulation development

Glycated Protein Binding Affinity

In carbon nanotube field-effect transistor (CNT-FET) sensor applications for diabetes marker detection, naphthaleneboronic acid demonstrates a binding-derived Kd of 41 mM (±4.8 mM) with a corresponding signal change of 10.6% (±3.2%) [1]. By comparison, phenylboronic acid under identical conditions exhibits a Kd of 70 mM (±6.2 mM) with a signal change of 12.5% (±5.4%).

boronic acid-diol binding glucose sensing CNT-FET biosensors

Available Purity Grades and Quality

Commercial sources of 1-naphthaleneboronic acid offer multiple purity grades with verifiable analytical certification. Standard technical grade is specified at ≥96.0% (HPLC) with a melting point of 196.0–200.0°C , while high-purity research grade is available at ≥99% (HPLC) with a melting point of 206–217°C . The absence of specific impurities (e.g., HCl contamination from synthesis) is critical for reproducible cross-coupling outcomes [1].

HPLC purity quality control pharmaceutical intermediates

1-Naphthaleneboronic Acid: Application Scenarios


Sterically Hindered Chiral Biaryl Synthesis

1-Naphthaleneboronic acid is the boronic acid of choice for Pd-catalyzed asymmetric Suzuki–Miyaura coupling of sterically congested ortho-substituted aryl bromides, where it delivers chiral biaryl products in yields up to 99% and enantioselectivities up to 88% ee under mild conditions [1]. This application leverages the compound's intermediate reactivity index (0.87) and compatibility with chiral-bridged biphenyl monophosphine ligands to access axially chiral scaffolds that are inaccessible with 2-naphthyl or phenyl analogs .

Industrial-Scale Coupling with Low Catalyst Loading

For large-scale pharmaceutical intermediate synthesis requiring coupling of bulky naphthyl substrates, 1-naphthaleneboronic acid enables effective bond formation at catalyst loadings as low as 0.1–0.5 mol% Pd when paired with phosphine/NHC palladium complexes at 40–70 °C [1]. The dramatic reduction in palladium usage relative to standard protocols (1–5 mol%) translates to significant cost savings and simplified metal removal in downstream processing, making this compound a procurement priority for cost-sensitive industrial applications.

Glycated Protein Detection via CNT-FET Sensors

Naphthaleneboronic acid (as a class) demonstrates superior binding affinity (Kd = 41 mM) to glycated human serum albumin (gHSA) compared to phenylboronic acid (Kd = 70 mM) in carbon nanotube field-effect transistor (CNT-FET) sensor platforms, representing a 41% improvement in binding tightness [1]. This quantitative advantage positions naphthaleneboronic acid-based ligands as preferred candidates for developing sensitive, label-free diagnostic sensors targeting diabetes-associated glycated proteins at physiologically relevant concentrations.

High-Purity Material for Pharmaceutical Synthesis

For GMP-related pharmaceutical synthesis and drug discovery programs, procurement of 1-naphthaleneboronic acid at ≥99% HPLC purity (melting point 206–217°C) rather than standard technical grade (≥96% purity, mp 196–200°C) is indicated for applications where trace HCl contamination or anhydride content could compromise catalyst performance or yield reproducibility [1]. The documented necessity of pre-purification for standard-grade material in sensitive Suzuki–Miyaura couplings reinforces the value of sourcing certified high-purity material directly [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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